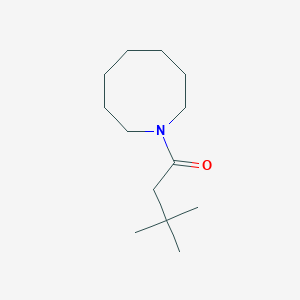
2-benzoyl-N-(2-methoxyethyl)hydrazinecarbothioamide
Overview
Description
2-benzoyl-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as benzoylthiosemicarbazone (BTSC), is a compound that has garnered interest in scientific research due to its potential therapeutic applications. BTSC is a thiosemicarbazone derivative that has shown promise in treating various diseases, including cancer, viral infections, and neurodegenerative disorders. In
Mechanism of Action
BTSC works by chelating metal ions, such as copper and iron, which are essential for various biological processes. By chelating these metal ions, BTSC can inhibit the activity of various enzymes and proteins, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
BTSC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit the formation of amyloid-beta plaques. BTSC also has antioxidant properties, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using BTSC in lab experiments is its relatively low toxicity compared to other compounds. BTSC has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of using BTSC is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on BTSC. One area of research is to explore its potential in treating other types of cancer, such as pancreatic cancer and melanoma. Another area of research is to explore its potential in treating viral infections, such as Zika virus and Ebola virus. Additionally, further research is needed to understand the mechanism of action of BTSC and its potential side effects.
Scientific Research Applications
BTSC has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various types of cancer, including breast cancer, lung cancer, and leukemia. BTSC has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.
BTSC has also been studied for its antiviral properties. It has been shown to inhibit the replication of HIV-1, HCV, and influenza viruses. BTSC works by inhibiting viral RNA synthesis and viral protein expression.
BTSC has also shown potential in treating neurodegenerative disorders, such as Alzheimer's disease. It has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. BTSC also has antioxidant properties, which can help protect neurons from oxidative stress.
properties
IUPAC Name |
1-benzamido-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-16-8-7-12-11(17)14-13-10(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15)(H2,12,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFQACVYNLUALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4710808.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4710811.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4710826.png)
![1-(4-ethoxyphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4710836.png)
![N-[4-(2-thienylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4710843.png)
![N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4710845.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4710856.png)

![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4710865.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4710877.png)


![N-[1-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B4710905.png)